molecular formula C15H10F3NO3 B5294231 N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 349415-13-0

N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B5294231
CAS No.: 349415-13-0
M. Wt: 309.24 g/mol
InChI Key: QKETVCKOOVNOIY-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzodioxole moiety and a carboxamide group

Mechanism of Action

Target of Action

The primary target of N-[3-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide is the Tyrosine-protein kinase Lck . This enzyme plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex.

Mode of Action

It is known to interact with its target, the tyrosine-protein kinase lck . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing T-cell development and function.

Biochemical Pathways

The compound is likely to affect the T-cell receptor signaling pathway , given its interaction with the Tyrosine-protein kinase Lck This pathway plays a critical role in the immune response, particularly in the activation of T-cells

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability

Result of Action

Given its target, it is likely that the compound could influence t-cell development and function, potentially impacting the immune response .

Biochemical Analysis

Biochemical Properties

N-[3-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the p300 histone acetyltransferase enzyme, which is involved in the regulation of gene expression through chromatin remodeling . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in the biochemical pathways within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the serotonergic system in mice, leading to antidepressant-like effects . This modulation of the serotonergic system indicates that the compound can influence neurotransmitter levels and receptor activity, thereby impacting cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with the p300 histone acetyltransferase enzyme results in the acetylation of histones, which in turn affects the transcriptional activity of genes . This mechanism highlights the compound’s role in regulating gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antidepressant-like activity in mice . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in biomedical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Amidation Reaction: The final step involves the reaction of the trifluoromethyl-substituted benzodioxole with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Pharmaceuticals: The compound is studied for its potential use as a drug candidate due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Agrochemicals: The compound is explored for its potential use in agrochemicals due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the trifluoromethyl group and the benzodioxole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)10-2-1-3-11(7-10)19-14(20)9-4-5-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKETVCKOOVNOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349415-13-0
Record name N-(3-(TRIFLUOROMETHYL)PHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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